molecular formula C9H12O3 B3351202 2-(3-Methoxyphenoxy)ethanol CAS No. 34114-37-9

2-(3-Methoxyphenoxy)ethanol

Cat. No.: B3351202
CAS No.: 34114-37-9
M. Wt: 168.19 g/mol
InChI Key: YBPWQIZOHQGENF-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)ethanol is an organic compound with the molecular formula C9H12O3. It is a phenol derivative where a methoxy group is attached to the benzene ring, and an ethoxy group is attached to the phenol oxygen. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Methoxyphenoxy)ethanol can be synthesized through several methods. One common method involves the reaction of 3-methoxyphenol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to ensure high yield and purity.

Another method involves the reaction of 3-methoxyphenol with ethylene carbonate in the presence of a catalyst such as zinc acetate. This method is advantageous due to its milder reaction conditions and higher selectivity.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions allows for efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or ethers using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products

    Oxidation: 3-Methoxybenzaldehyde, 3-Methoxybenzoic acid.

    Reduction: 3-Methoxyphenol, 3-Methoxyphenylethyl alcohol.

    Substitution: Various substituted phenoxyethanols depending on the substituent used.

Scientific Research Applications

2-(3-Methoxyphenoxy)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)ethanol involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenoxy)ethanol
  • 2-(4-Methoxyphenoxy)ethanol
  • 2-(3-Ethoxyphenoxy)ethanol

Comparison

2-(3-Methoxyphenoxy)ethanol is unique due to the position of the methoxy group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to 2-(2-Methoxyphenoxy)ethanol and 2-(4-Methoxyphenoxy)ethanol, the 3-methoxy derivative exhibits different steric and electronic effects, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

2-(3-methoxyphenoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7,10H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPWQIZOHQGENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 250 ml three-necked round-bottomed flask equipped with temperature probe and nitrogen bubbler was charged with 1M Borane/THF solution (60.4 ml, 60.4 m mol) and a solution of (3-Methoxy-phenoxy)-acetic acid (5.00 g, 27.4 mmol) in THF (2.0 ml) was added dropwise, maintaining reaction temperature below 30° C. The reaction was allowed to stir at room temperature overnight. The reaction was quenched by dropwise addition of methanol (20 ml) maintaining the reaction temperature below 35° C. The reaction was stirred at room temperature for 4 hours and concentrated under reduced pressure to yield 2-(3-Methoxy-phenoxy)-ethanol (4.51 g, 98%) as a clear oil which was used without further purification.
Quantity
60.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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